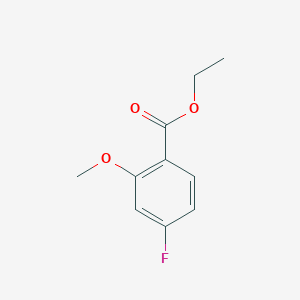

Ethyl 4-fluoro-2-methoxybenzoate

Description

Ethyl 4-fluoro-2-methoxybenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a fluorine atom at the para-position (C4) and a methoxy group at the ortho-position (C2), with an ethyl ester moiety at the carbonyl group (C1). Its molecular formula is C₁₀H₁₁FO₃, yielding a molecular weight of 198.19 g/mol (calculated based on compositional analysis).

The compound is typically synthesized via esterification reactions, such as acid-catalyzed condensation of 4-fluoro-2-methoxybenzoic acid with ethanol under reflux conditions . Applications of such fluorinated benzoates span agrochemicals, pharmaceuticals, and materials science, where fluorine’s electronegativity enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

ethyl 4-fluoro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBOSKHTUACCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-fluoro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: Ethyl 4-fluoro-2-methoxybenzyl alcohol.

Oxidation: 4-fluoro-2-methoxybenzaldehyde.

Scientific Research Applications

Ethyl 4-fluoro-2-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-methoxybenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Fluoro-2-Methoxybenzoate

This analog replaces the ethyl ester with a methyl group, resulting in a molecular formula of C₉H₉FO₃ and a lower molecular weight (184.17 g/mol). Methyl esters are often preferred in high-throughput synthesis due to faster reaction kinetics, as seen in catalytic esterification protocols .

Ethyl 4-Fluoro-3-Methoxybenzoate (Positional Isomer)

Shifting the methoxy group from C2 to C3 alters electronic distribution. Such positional changes can significantly impact crystallinity and melting points, as observed in related triazine-based herbicides .

Ethyl 4-(2-Bromo-5-Fluorophenoxy)Butanoate

This compound (from ) shares the ethyl ester and fluorine substituent but incorporates a brominated phenoxy chain. The bulky bromine atom increases molecular weight (315.18 g/mol) and polarizability, favoring applications in halogen-bond-driven supramolecular assemblies . Unlike this compound, this derivative’s extended alkyl chain enhances flexibility, which may reduce thermal stability.

Methyl 2-((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Sulfonyl Benzoate

A sulfonylurea herbicide (), this compound diverges significantly by replacing the fluorine with a triazine-amino-sulfonyl group. The triazine ring introduces strong hydrogen-bonding capacity, critical for herbicidal activity. Compared to this compound, this structure exhibits higher molecular complexity (C₁₂H₁₃N₃O₅S, 335.31 g/mol) and target specificity .

Data Table: Key Properties of this compound and Analogs

Research Findings and Trends

- Electronic Effects : The ortho-methoxy group in this compound donates electron density via resonance, slightly deactivating the aromatic ring compared to meta-substituted analogs .

- Solubility : Ethyl esters generally exhibit better solubility in organic solvents than methyl derivatives due to increased hydrophobicity, a critical factor in drug formulation .

- Synthetic Efficiency : Methyl analogs are synthesized in higher yields (e.g., 85% in ’s protocol) compared to ethyl derivatives, which may require prolonged reflux .

Biological Activity

Ethyl 4-fluoro-2-methoxybenzoate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique chemical structure, characterized by a fluorine atom at the para position and a methoxy group at the ortho position of the benzoate ring, contributes to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H11F O3

- Molecular Weight : Approximately 200.19 g/mol

- Structure :

This compound exhibits biological activity primarily through its role as an enzyme inhibitor . It mimics natural substrates, allowing it to bind to the active sites of specific enzymes, thereby interfering with their normal functions. This mechanism can lead to a decrease in enzyme activity, which is beneficial in various therapeutic contexts such as cancer treatment and metabolic disorders.

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. It has been evaluated in cell lines for its ability to induce apoptosis (programmed cell death) in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Effective against cytochrome P450 enzymes; potential for drug interactions. |

| Antimicrobial | Inhibitory effects on Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in various cancer cell lines; further studies needed. |

Case Study: Enzyme Inhibition

In a study assessing the inhibitory effects on cytochrome P450 enzymes, this compound was tested alongside known inhibitors. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM. This suggests that the compound could be further developed as a selective enzyme inhibitor in pharmacological applications.

Case Study: Antimicrobial Activity

A separate study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate antibacterial activity that warrants further exploration for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.